1,3-Dinitroacridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

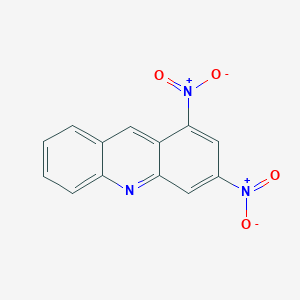

1,3-Dinitroacridine is a nitro-substituted derivative of acridine (C₁₃H₉N), a tricyclic aromatic compound with a nitrogen atom in its central ring . Nitro groups significantly alter electronic properties, reducing basicity compared to parent acridine (Kb = 1.0 × 10⁻¹⁰) and increasing reactivity due to electron-withdrawing effects . Such derivatives are often explored for energetic materials, pharmaceuticals, or dyes, though specific applications for this compound remain unverified in the evidence.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dinitroacridine can be synthesized through several methods, typically involving nitration reactions. One common approach is the nitration of acridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration. The general reaction scheme is as follows:

Acridine+2HNO3→this compound+2H2O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity. Continuous flow reactors are often employed to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dinitroacridine undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 1,3-Diaminoacridine.

Substitution: Various substituted acridines depending on the nucleophile used.

Oxidation: Oxidized derivatives such as nitrosoacridines.

Scientific Research Applications

1,3-Dinitroacridine has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other acridine derivatives, which are valuable in dye chemistry and as intermediates in organic synthesis.

Biology: Acridine derivatives, including this compound, are studied for their potential as DNA intercalators, which can inhibit DNA replication and transcription, making them candidates for anticancer agents.

Medicine: Investigated for their antimicrobial properties, particularly against bacteria and fungi.

Industry: Utilized in the development of high-performance materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The biological activity of 1,3-dinitroacridine is primarily due to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by preventing the binding of essential proteins involved in replication and transcription. The nitro groups enhance the compound’s ability to form strong interactions with the DNA bases, stabilizing the intercalated complex. This mechanism is similar to that of other acridine derivatives used in chemotherapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,3-Dinitroazetidinium Chloride

- Molecular Formula : C₃H₆N₃O₄⁺Cl⁻

- Molecular Weight : 183.56 g/mol

- Key Features :

- Comparison : Unlike 1,3-Dinitroacridine’s fused aromatic system, 3,3-dinitroazetidinium chloride has a strained four-membered ring, leading to higher reactivity in decomposition pathways.

Nitro-Substituted Acridine Derivatives

- Example: 3-Nitro-5-aminoacridine

- Key Features: Nitro and amino groups enable resonance stabilization, forming purple nitronates with alcoholic alkali . Reduced basicity compared to acridine, making it less prone to protonation.

- Comparison: this compound lacks amino substituents, likely exhibiting even lower basicity and distinct redox behavior due to dual nitro groups.

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine

- Molecular Formula : C₆H₃Cl₂N₃

- Molecular Weight : 188.01 g/mol

- Comparison : The absence of nitro groups in this compound reduces its oxidative reactivity compared to this compound.

2-Imidazolidinone (1,3-Ethyleneurea)

- Molecular Formula : C₃H₆N₂O

- Key Features :

- Comparison: Unlike this compound, 2-imidazolidinone is non-aromatic and lacks nitro groups, favoring applications in drug stabilization rather than energetic materials.

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dinitroacridine, and how do reaction conditions influence yield?

- Methodological Answer : Nitration of acridine derivatives using nitric acid (density ~1.45 g/mL) at elevated temperatures is a classical approach, as described in early synthetic protocols . Key variables include nitrating agent concentration, temperature control (40–60°C), and reaction time. For reproducibility, document precursor purity (e.g., acridine starting material) and post-reaction purification steps (e.g., recrystallization solvents). Conflicting data on isomer formation (e.g., 2,4-dinitro vs. 1,3-dinitro products) highlight the need for precise stoichiometric and spectroscopic validation .

| Synthetic Method | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| HNO₃ nitration | 50°C, 4h | 35–45 | Isomer separation, byproduct formation |

| Mixed-acid systems | H₂SO₄/HNO₃ | 50–60 | Corrosive conditions, safety protocols |

Q. How can researchers characterize this compound’s physicochemical properties?

- Methodological Answer : Use hyphenated techniques such as HPLC-UV/MS for purity assessment, referencing standard solutions (e.g., acridine derivatives in ether/acetone) for calibration . Melting point analysis (reported range: 210–215°C) and NMR (¹H/¹³C, DMSO-d₆) are critical for structural confirmation. Discrepancies in literature values (e.g., molar absorptivity) necessitate cross-validation with primary sources .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Implement OSHA/NIOSH guidelines for nitrated aromatic compounds:

- Use fume hoods and explosion-proof equipment during synthesis.

- Store in inert atmospheres (argon) to prevent decomposition.

- Monitor for exothermic side reactions via real-time calorimetry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate electron-deficient regions (e.g., nitro group electrophilicity) and transition states. Validate models with experimental kinetic data (e.g., rate constants in DMF/water systems). Tools like Gaussian or ORCA, combined with PubChem data workflows, ensure reproducibility .

| Computational Parameter | Value (B3LYP/6-31G*) | Significance |

|---|---|---|

| LUMO energy | -2.1 eV | Predicts sites for nucleophilic attack |

| Nitro group charge | -0.45 e | Guides solvent selection (polar aprotic vs. protic) |

Q. What experimental strategies resolve contradictions in reported stability data for this compound under photolytic conditions?

- Methodological Answer : Design controlled degradation studies with:

- Variables : Light intensity (UV vs. visible), solvent polarity, oxygen presence.

- Analytics : LC-MS to track nitro-group reduction or ring-opening products.

- Statistical rigor : Use ANOVA to compare degradation rates across replicates, addressing outliers via Grubbs’ test .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for antimicrobial applications?

- Methodological Answer :

- Library design : Introduce substituents (e.g., halogens, alkyl chains) at positions 4 and 9 to modulate lipophilicity.

- Bioassays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains, with positive controls (e.g., ciprofloxacin).

- Data interpretation : Apply Hansch analysis to correlate logP values with bioactivity, ensuring ethical approval for pathogen use .

Q. Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., Journal of Medicinal Chemistry) over reviews for synthetic details. Use SciFinder or Reaxys to trace isomer-specific data .

- Ethical Compliance : Declare IACUC or biosafety committee approvals for biological studies .

- Data Reproducibility : Archive raw spectra/chromatograms in supplementary materials, adhering to FAIR principles .

Properties

Molecular Formula |

C13H7N3O4 |

|---|---|

Molecular Weight |

269.21 g/mol |

IUPAC Name |

1,3-dinitroacridine |

InChI |

InChI=1S/C13H7N3O4/c17-15(18)9-6-12-10(13(7-9)16(19)20)5-8-3-1-2-4-11(8)14-12/h1-7H |

InChI Key |

KTLYTJKMYQFECQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |

solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.